4-Bromo-3-(hydroxymethyl)-2-methylphenol
Overview
Description
4-Bromo-3-(hydroxymethyl)-2-methylphenol is an organic compound characterized by a bromine atom, a hydroxymethyl group, and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(hydroxymethyl)-2-methylphenol typically involves the bromination of 3-(hydroxymethyl)-2-methylphenol. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the phenol ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, reaction time, and reagent addition. The process is designed to maximize yield and purity while minimizing by-products and waste.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-(hydroxymethyl)-2-methylphenol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: 4-Bromo-3-(formyl)-2-methylphenol or 4-Bromo-3-(carboxyl)-2-methylphenol.
Reduction: 3-(Hydroxymethyl)-2-methylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-(hydroxymethyl)-2-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(hydroxymethyl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxymethyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(Hydroxymethyl)-2-methylphenol: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-2-methylphenol:
4-Bromo-3-methylphenol: Similar structure but without the hydroxymethyl group, leading to different chemical behavior.
Uniqueness: 4-Bromo-3-(hydroxymethyl)-2-methylphenol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the phenol ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
4-bromo-3-(hydroxymethyl)-2-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-5-6(4-10)7(9)2-3-8(5)11/h2-3,10-11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIBNCRQRIUZMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1CO)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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